molecular formula C6H14N2 B038164 3-(Ethylamino)pyrrolidine CAS No. 111390-22-8

3-(Ethylamino)pyrrolidine

Cat. No.: B038164
CAS No.: 111390-22-8
M. Wt: 114.19 g/mol
InChI Key: OPCPWFHLFKAUEA-UHFFFAOYSA-N
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Description

3-(Ethylamino)pyrrolidine is a chiral amine with the molecular formula C6H14N2. It is a colorless to almost colorless liquid at room temperature and is known for its potential therapeutic and industrial applications . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an ethylamino group attached to the third carbon of the ring.

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The specific targets can vary depending on the functional groups attached to the pyrrolidine ring.

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This allows the compound to interact efficiently with its targets. The ethylamino group may also play a role in the interaction with the target proteins.

Biochemical Pathways

Pyrrolidine derivatives are known to be involved in various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The exact pathways would depend on the specific targets of the compound.

Pharmacokinetics

The compound’s molecular weight of 11419 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Pyrrolidine derivatives are known to exhibit a broad range of biological activities . The specific effects would depend on the compound’s targets and mode of action.

Biochemical Analysis

Biochemical Properties

It is known that pyrrolidine alkaloids, a group to which 3-(Ethylamino)pyrrolidine belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Cellular Effects

Pyrrolidine alkaloids, including this compound, have been shown to have significant effects on various types of cells and cellular processes . For instance, some pyrrolidine derivatives have been found to exhibit antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, and antioxidant activities .

Molecular Mechanism

It is known that pyrrolidine derivatives, including this compound, can undergo various transformations in the presence of cytochrome P450 enzymes . These transformations include hydroxylation of the C–H bond of the pyrrolidine derivative, leading to a hydroxylated intermediate .

Temporal Effects in Laboratory Settings

It is known that pyrrolidine derivatives can exhibit different effects over time .

Dosage Effects in Animal Models

It is known that some pyrrolidine derivatives have been shown to have different effects at different dosages in animal models .

Metabolic Pathways

It is known that pyrrolidine derivatives, including this compound, can be metabolized via various pathways, such as the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) .

Transport and Distribution

It is known that pyrrolidine derivatives can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that pyrrolidine derivatives can be localized in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(Ethylamino)pyrrolidine involves the reduction of (3R)-N-ethyl-1-(phenylmethyl)-3-pyrrolidinamine using palladium hydroxide on carbon and ammonium formate in methanol. The reaction is typically heated at reflux for 2.5 hours .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high purity and yield. The compound is usually stored under inert gas to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

N-ethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-2-8-6-3-4-7-5-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCPWFHLFKAUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558417
Record name N-Ethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111390-22-8
Record name N-Ethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Ethylamino)pyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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